

An In-depth Technical Guide to Dibenzyl Sulfoxide (CAS 621-08-9)

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Compound of Interest

Compound Name: *Dibenzyl sulfoxide*

Cat. No.: *B177149*

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Abstract

Dibenzyl sulfoxide (CAS 621-08-9), with the molecular formula $C_{14}H_{14}OS$, is a sulfoxide compound characterized by a sulfinyl group bonded to two benzyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral data, and key chemical reactions. While **dibenzyl sulfoxide** serves as a versatile intermediate in organic synthesis, this guide also addresses the current landscape of its biological activity and applications in drug development, highlighting areas where further research is warranted. Detailed experimental protocols for its synthesis and characteristic reactions are provided to aid in laboratory applications.

Physicochemical Properties

Dibenzyl sulfoxide is a white to off-white crystalline solid at room temperature. It is hygroscopic and should be stored in an inert atmosphere.^[1] Its key physicochemical properties are summarized in the table below.

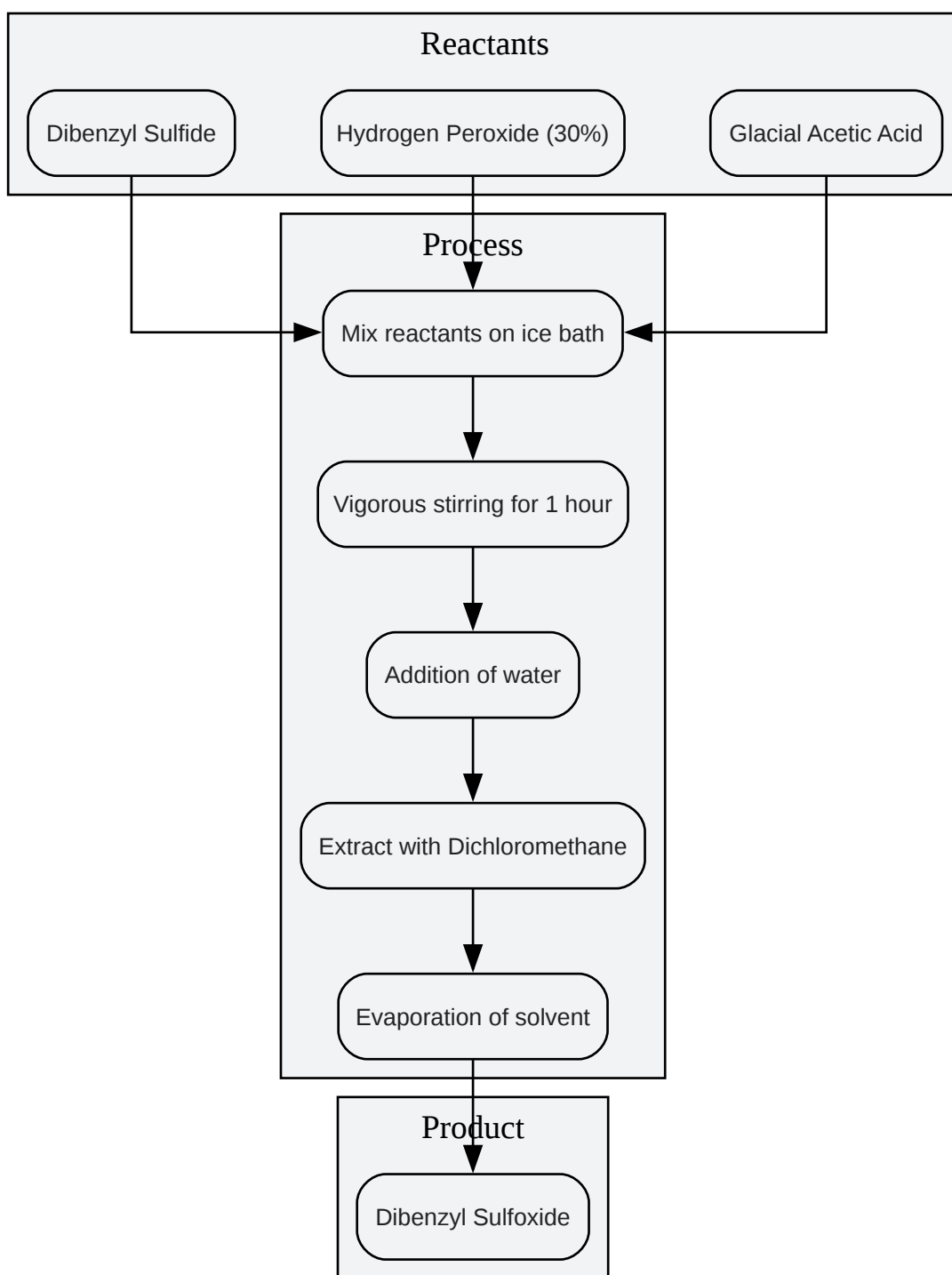
Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₄ OS	[2]
Molecular Weight	230.33 g/mol	[3]
Melting Point	130-136 °C	[4][5][6]
Boiling Point	No data available	[1]
Decomposition Temperature	210 °C	[4]
Appearance	White to off-white crystalline powder/leaflets	[1][4]
Solubility	Soluble in diethyl ether and ethanol; sparingly soluble in water.	[4]
IUPAC Name	[(benzylsulfinyl)methyl]benzene	[3]
InChI Key	HTMQZWSTJVJEQ-UHFFFAOYSA-N	[3]

Synthesis of Dibenzyl Sulfoxide

The most common and straightforward method for the synthesis of **dibenzyl sulfoxide** is the oxidation of its corresponding sulfide, dibenzyl sulfide.

Oxidation of Dibenzyl Sulfide

A widely used method involves the oxidation of dibenzyl sulfide using hydrogen peroxide in an acidic medium.



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Figure 1: Workflow for the synthesis of **Dibenzyl Sulfoxide** via oxidation.

Experimental Protocol: Oxidation of Dibenzyl Sulfide

This protocol is adapted from the literature for the synthesis of sulfoxides from sulfides.^[7]

Materials:

- Dibenzyl sulfide
- 30% Hydrogen peroxide (H_2O_2)
- Glacial acetic acid
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzyl sulfide (1 equivalent) in glacial acetic acid.
- Cool the flask in an ice bath.
- Slowly add 30% hydrogen peroxide (1 equivalent) dropwise to the stirred solution.
- After the addition is complete, continue to stir the reaction mixture vigorously on the ice bath for 1 hour.

- Pour the reaction mixture into a larger beaker containing water (approximately 8-10 volumes of the acetic acid used).
- Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes of the initial acetic acid).
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **dibenzyl sulfoxide**.
- The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of n-hexane and dichloromethane, to obtain white crystals.[7]

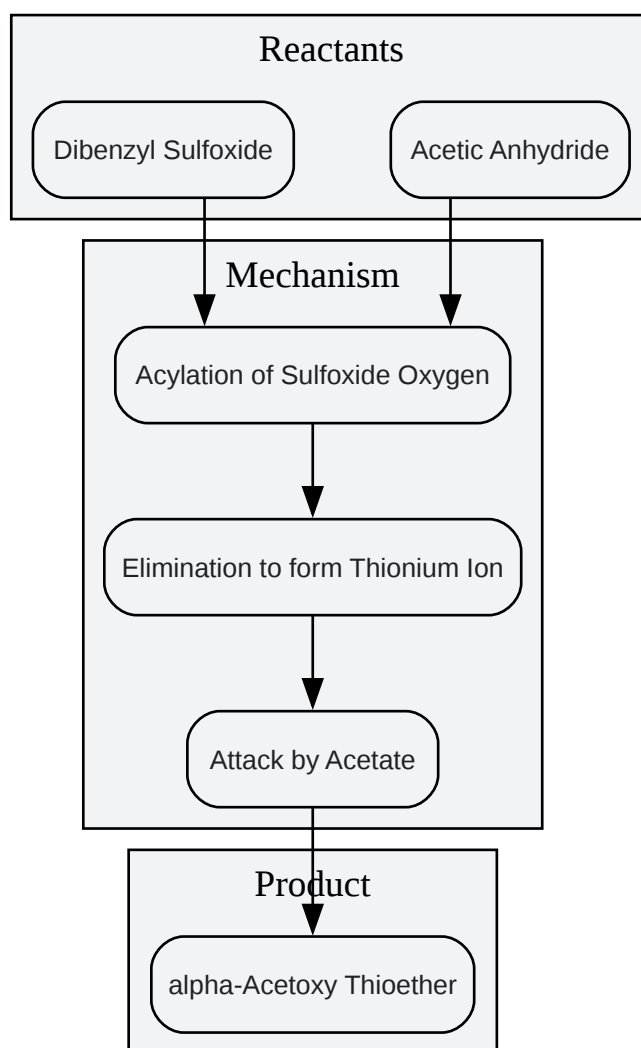
Spectral Data

The structure of **dibenzyl sulfoxide** can be confirmed by various spectroscopic methods.

Spectroscopy	Data	Reference(s)
¹ H NMR	A spectrum is available which can be used for structural confirmation.	[8]
¹³ C NMR	Spectral data is available for analysis.	[9]
Infrared (IR)	Key stretches can be identified from available spectra.	[9]
Mass Spectrometry (MS)	The mass spectrum can be used to determine the molecular weight and fragmentation pattern.	[9]

Chemical Reactions: The Pummerer Rearrangement

A characteristic reaction of sulfoxides with at least one α -hydrogen, such as **dibenzyl sulfoxide**, is the Pummerer rearrangement. This reaction typically occurs in the presence of an acid anhydride, like acetic anhydride, and results in the formation of an α -acyloxy thioether.^[10]



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Figure 2: Key steps in the Pummerer Rearrangement of **Dibenzyl Sulfoxide**.

The mechanism involves the initial acylation of the sulfoxide oxygen by acetic anhydride to form an acyloxysulfonium salt. Subsequent elimination of a proton from the α -carbon generates a thionium ion intermediate. Finally, nucleophilic attack by the acetate ion on the thionium ion yields the α -acyloxy thioether product.^[11]

Experimental Protocol: Pummerer Rearrangement (General Procedure)

While a specific, detailed protocol for the Pummerer rearrangement of **dibenzyl sulfoxide** is not readily available in the searched literature, a general procedure for the reaction of sulfoxides with acetic anhydride can be adapted.

Materials:

- **Dibenzyl sulfoxide**
- Acetic anhydride
- Inert solvent (e.g., toluene, dichloromethane)
- Sodium bicarbonate (for workup)
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Dissolve **dibenzyl sulfoxide** in an anhydrous, inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add acetic anhydride (typically in slight excess) to the solution.
- The reaction may be heated to facilitate the rearrangement. The reaction temperature and time will need to be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the excess acetic anhydride by the slow addition of water or a saturated sodium bicarbonate solution.
- Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Crystal Structure

The crystal structure of **dibenzyl sulfoxide** has been determined by X-ray crystallography. The compound crystallizes in the orthorhombic space group Fdd2. The asymmetric unit contains two independent molecules. The S-C bond lengths are slightly asymmetric within each molecule.[\[12\]](#)

Crystal Data	Value	Reference(s)
Crystal System	Orthorhombic	[12]
Space Group	Fdd2	[12]
a (Å)	17.882 (5)	[12]
b (Å)	53.150 (14)	[12]
c (Å)	10.233 (3)	[12]
V (Å ³)	9726 (5)	[12]
Z	32	[12]

Biological Activity and Drug Development

Currently, there is a notable lack of specific studies on the biological activity of **dibenzyl sulfoxide** itself. While the broader class of sulfoxides has been investigated for various medicinal properties, and some benzyl sulfoxide derivatives have shown potential as anticancer agents, direct evidence for the biological effects of **dibenzyl sulfoxide** is not well-documented in the available literature.[\[13\]](#)

The structurally related and widely studied dimethyl sulfoxide (DMSO) is known to exhibit anti-inflammatory and antioxidant properties, partly through the activation of the Nrf2 pathway.[\[14\]](#)

However, it is crucial to note that these findings for DMSO cannot be directly extrapolated to **dibenzyl sulfoxide** without specific experimental validation.

In the context of drug development, **dibenzyl sulfoxide** is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.^[15] Its potential as a therapeutic agent in its own right remains an unexplored area of research.

Safety and Handling

Dibenzyl sulfoxide is classified as harmful if swallowed.^[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a hygroscopic solid and should be stored in a tightly closed container in a dry, cool place under an inert atmosphere.^[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.^{[1][16][17][18][19]}

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